L-Phenylalaninamide, L-asparaginyl-1-methyl-D-tryptophyl-

CCK receptor pharmacology receptor subtype selectivity satiety signaling

L-Phenylalaninamide, L-asparaginyl-1-methyl-D-tryptophyl- (CAS 805247-92-1, molecular formula C₂₅H₃₀N₆O₄, MW 478.5) is a synthetic tripeptide amide with the sequence Asn-(1-Me-D-Trp)-Phe-NH₂. The compound belongs to the cholecystokinin (CCK) tetrapeptide analog class and represents the core pharmacophoric fragment of A-71623 (Boc-Trp-Lys(Tac)-Asp-(N-Me)Phe-NH₂, CAS 130408-77-4), the prototypical CCK-A (CCK₁) receptor-selective full agonist developed by Abbott Laboratories.

Molecular Formula C25H30N6O4
Molecular Weight 478.5 g/mol
CAS No. 805247-92-1
Cat. No. B12522537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Phenylalaninamide, L-asparaginyl-1-methyl-D-tryptophyl-
CAS805247-92-1
Molecular FormulaC25H30N6O4
Molecular Weight478.5 g/mol
Structural Identifiers
SMILESCN1C=C(C2=CC=CC=C21)CC(C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC(=O)N)N
InChIInChI=1S/C25H30N6O4/c1-31-14-16(17-9-5-6-10-21(17)31)12-20(30-24(34)18(26)13-22(27)32)25(35)29-19(23(28)33)11-15-7-3-2-4-8-15/h2-10,14,18-20H,11-13,26H2,1H3,(H2,27,32)(H2,28,33)(H,29,35)(H,30,34)/t18-,19-,20+/m0/s1
InChIKeyNJYRICDSJRNDPH-SLFFLAALSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Phenylalaninamide, L-asparaginyl-1-methyl-D-tryptophyl- (CAS 805247-92-1): Structural Profile and Pharmacological Lineage


L-Phenylalaninamide, L-asparaginyl-1-methyl-D-tryptophyl- (CAS 805247-92-1, molecular formula C₂₅H₃₀N₆O₄, MW 478.5) is a synthetic tripeptide amide with the sequence Asn-(1-Me-D-Trp)-Phe-NH₂. The compound belongs to the cholecystokinin (CCK) tetrapeptide analog class and represents the core pharmacophoric fragment of A-71623 (Boc-Trp-Lys(Tac)-Asp-(N-Me)Phe-NH₂, CAS 130408-77-4), the prototypical CCK-A (CCK₁) receptor-selective full agonist developed by Abbott Laboratories [1]. Its defining structural features—the D-configuration at tryptophan position 2 and the 1-methyl substitution on the indole nitrogen—are the two critical modifications that invert CCK receptor subtype selectivity from CCK-B-preferring (as in natural CCK-4) to CCK-A-selective [2]. The compound is cataloged as a peptidomimetic research tool and is structurally related to the naturally occurring Aplysia cardioexcitatory tripeptide NdWFamide (Asn-D-Trp-Phe-NH₂), differing only by the N-methylation on the indole [3].

Why CCK-A Receptor Pharmacophore Integrity Prevents Generic Substitution of L-Phenylalaninamide, L-asparaginyl-1-methyl-D-tryptophyl-


Generic substitution among CCK tetrapeptide analogs is not scientifically valid because receptor subtype selectivity—CCK-A (peripheral/alimentary) versus CCK-B (brain/gastrin)—is exquisitely sensitive to minor structural modifications. The parent scaffold Boc-CCK-4 (Boc-Trp-Met-Asp-Phe-NH₂) is 70-fold selective for the CCK-B receptor [1]. Replacement of Met³¹ with an Nε-substituted lysine and introduction of N-methylation at Asp³² invert this selectivity to yield potent CCK-A agonism with ~1200-fold selectivity, as exemplified by A-71623 (IC₅₀ CCK-A: 3.7 nM; CCK-B: 4500 nM) [2]. The target compound contains the 1-methyl-D-Trp motif that is essential for this selectivity inversion. The D-configuration alone is critical: L-Trp to D-Trp substitution in CCK peptides converts agonist to antagonist pharmacology [3], while the 1-methyl group on the indole nitrogen simultaneously eliminates hydrogen-bond donor capacity, reducing CCK-B affinity while preserving or enhancing CCK-A binding. No naturally occurring amino acid recapitulates these combined stereochemical and electronic features; thus, neither L-tryptophan, D-tryptophan, nor 1-methyl-L-tryptophan can serve as interchangeable substitutes for the 1-methyl-D-Trp residue.

Quantitative Differentiation Evidence for L-Phenylalaninamide, L-asparaginyl-1-methyl-D-tryptophyl- (CAS 805247-92-1)


CCK-A vs. CCK-B Receptor Subtype Selectivity: Inversion Achieved by N-Methyl-D-Trp Motif

The 1-methyl-D-Trp pharmacophore is the critical determinant that reverses CCK receptor subtype selectivity from CCK-B-preferring to CCK-A-selective. The parent tetrapeptide Boc-CCK-4 (Boc-Trp-Met-Asp-Phe-NH₂) exhibits 70-fold selectivity for the CCK-B receptor [1]. Introduction of the N-methyl-D-amino acid motif, as found in A-71623 (which incorporates backbone N-Me-Asp and the N-methyl-Trp pharmacophore), yields IC₅₀ values of 3.7 nM at guinea pig pancreas CCK-A receptors and 4500 nM at cerebral cortex CCK-B receptors—a selectivity ratio of approximately 1200-fold in favor of CCK-A [2]. The target compound Asn-(1-Me-D-Trp)-Phe-NH₂ represents the minimal fragment bearing this selectivity-determining pharmacophore. In contrast, the non-methylated D-Trp analog NdWFamide (Asn-D-Trp-Phe-NH₂) shows primary activity as a cardioexcitatory peptide in Aplysia with a threshold concentration of approximately 10⁻¹⁰ M, without documented CCK-A selectivity [3].

CCK receptor pharmacology receptor subtype selectivity satiety signaling

D-Amino Acid Configuration: Functional Antagonism vs. Agonism at CCK Receptors

The D-configuration at the tryptophan residue is a binary switch determining functional activity at CCK receptors. Systematic studies on CCK heptapeptide and octapeptide analogs demonstrate that replacement of L-Trp by D-Trp converts CCK agonists into antagonists at the CCK-A receptor [1]. This stereochemical inversion is preserved in tripeptide scaffolds: NdWFamide (Asn-D-Trp-Phe-NH₂) functions as a potent cardioexcitatory agonist in molluscan systems (threshold ~10⁻¹⁰ M) with high resistance to aminopeptidase digestion, whereas the L-Trp diastereomer NWFamide (Asn-L-Trp-Phe-NH₂) is both a biosynthetic precursor and is more rapidly degraded by peptidases [2]. Vibrational circular dichroism analysis confirms that the D-Trp-containing peptide adopts a distinct helical-like backbone conformation not accessible to the L-Trp diastereomer, providing a conformational basis for the differential biological activity [3]. The target compound combines this D-configuration with 1-N-methylation, representing the only tripeptide scaffold simultaneously incorporating both modifications.

stereochemistry-activity relationship D-amino acid pharmacology CCK receptor agonism/antagonism

N-Methylation-Driven Enhancement of CCK-A Efficacy and Metabolic Stability

N-Methylation at the position corresponding to Asp³² (CCK-33 numbering) is consistently associated with high CCK-A receptor affinity, full agonist efficacy, and subtype selectivity in the tetrapeptide CCK agonist series [1]. Combination of (N-Me)Asp with (N-Me)Phe modifications yields highly active analogs with markedly improved in vivo anorectic activity in rat appetite suppression assays, whereas analogs N-methylated only at the Phe position are weakly active or inactive [2]. The 1-methyl modification on the D-Trp indole nitrogen in the target compound extends this N-methylation strategy to the tryptophan residue. This modification eliminates the indole N-H hydrogen-bond donor, a feature that computational and mutagenesis studies indicate reduces affinity for the CCK-B receptor while preserving critical hydrophobic contacts with the CCK-A receptor binding pocket [3]. Additionally, N-methylation of peptide bonds and side chains generally confers resistance to proteolytic degradation, as demonstrated by the high peptidase resistance of NdWFamide (t₁/₂ extended vs. non-methylated peptides) [2].

backbone N-methylation peptide metabolic stability CCK-A agonist SAR

Pharmacokinetic Differentiation: Peptide Scaffold vs. Free Amino Acid 1-Methyl-D-Tryptophan

1-Methyl-D-tryptophan (D-1MT, Indoximod, CAS 110117-83-4) is a well-characterized indoleamine 2,3-dioxygenase (IDO) inhibitor with an IC₅₀ of approximately 7 µM in cell-free enzymatic assays . When incorporated into the tripeptide scaffold Asn-(1-Me-D-Trp)-Phe-NH₂ (CAS 805247-92-1), the 1-methyl-D-Trp moiety gains entirely different pharmacological properties: the free amino acid's IDO inhibitory activity is superseded by CCK-A receptor-directed pharmacology conferred by the flanking Asn and Phe-NH₂ residues that mimic the C-terminal CCK recognition sequence. Physicochemical data from the structurally related tetrapeptide A-71623 indicate log apparent octanol/water partition coefficient of 2.8 at pH 5, pKa of 4.2, and aqueous solubility that increases with pH and ethanol content [1]. These properties differ substantially from free D-1MT (logP approximately -1.5, freely water-soluble as the zwitterionic amino acid), indicating that the tripeptide scaffold fundamentally alters distribution and membrane partitioning behavior relative to the free amino acid [1].

IDO inhibition peptide pharmacokinetics tryptophan metabolism

In Vivo Duration of Action: A-71623 Pharmacophore vs. CCK-8

The CCK-A pharmacophore containing the N-methyl-D-amino acid motif demonstrates a significant pharmacokinetic advantage over the natural agonist CCK-8 in vivo. In daily injection studies in rats, the anorectic activity of CCK-8 diminished rapidly with repeated dosing, whereas the suppressant effects of A-71623 on food intake and body weight gain persisted throughout an 11-day treatment period [1]. A-71623 also showed improved potency and duration of action compared with CCK-8 in acute feeding studies, with intraperitoneal administration being the most potent route [1]. Cross-species validation demonstrated that A-71623 suppressed food intake in mice, beagle dogs, and cynomolgus monkeys, with effects blocked by the selective CCK-A antagonist A-70104, confirming CCK-A receptor mediation [2]. The target compound Asn-(1-Me-D-Trp)-Phe-NH₂ contains the core pharmacophore responsible for this sustained in vivo CCK-A agonism, distinguishing it from CCK-8 and other natural CCK peptides that are rapidly degraded by peptidases.

anorectic activity in vivo persistence CCK-A agonist pharmacology

Validated Application Scenarios for L-Phenylalaninamide, L-asparaginyl-1-methyl-D-tryptophyl- (CAS 805247-92-1)


CCK-A (CCK₁) Receptor Pharmacological Probe Development

CAS 805247-92-1 serves as a structural biology probe for CCK-A receptor binding site characterization. The 1-methyl-D-Trp motif occupies the hydrophobic pocket that discriminates CCK-A from CCK-B receptors, as evidenced by the 1200-fold selectivity window of A-71623 (IC₅₀ CCK-A: 3.7 nM vs. CCK-B: 4500 nM) [1]. Researchers can use this tripeptide as a minimal competitive binding ligand or as a fluorescent/FITC conjugate scaffold for CCK-A receptor imaging and binding assays. Its smaller size (MW 478.5) relative to the full A-71623 tetrapeptide (MW 840.97) facilitates conjugation chemistry while preserving the core receptor recognition element.

Peptide Metabolic Stability and Protease Resistance Studies

The combination of D-amino acid configuration and N-methylation makes CAS 805247-92-1 a model substrate for studying peptide stability determinants. NdWFamide (Asn-D-Trp-Phe-NH₂), the non-methylated analog, demonstrates high resistance to aminopeptidase digestion, though it is inactivated by deamidase activity in nervous tissue [2]. The additional 1-methyl group on the indole nitrogen in the target compound is predicted to further reduce susceptibility to oxidative metabolism by tryptophan 2,3-dioxygenase and related enzymes. This compound is suitable for comparative stability studies against L-Trp-containing and non-methylated D-Trp peptide controls in plasma, tissue homogenate, and hepatocyte incubation systems.

Structure-Activity Relationship (SAR) Studies in Appetite Regulation and Energy Homeostasis

The Abbott CCK-A agonist program, from which this pharmacophore derives, identified CCK-A selective tetrapeptides as promising anorectic agents with sustained efficacy in chronic dosing models—A-71623 maintained food intake suppression over 11 days in rats, in contrast to CCK-8 which showed rapid tachyphylaxis [3]. CAS 805247-92-1, as the core pharmacophore fragment, is suitable for fragment-based SAR expansion studies aimed at identifying minimal CCK-A agonist scaffolds with improved oral bioavailability, since the parent A-71623 suffers from <1% oral bioavailability [4]. The tripeptide can serve as a starting point for medicinal chemistry optimization of N-terminal capping groups and C-terminal modifications.

Differential Pathway Analysis: CCK-A Receptor vs. IDO Pathway Selectivity

Because 1-methyl-D-tryptophan (free amino acid) is a known IDO inhibitor (IC₅₀ = 7 µM) , the tripeptide form CAS 805247-92-1 provides a valuable tool for dissecting whether biological effects attributed to 1-MT are mediated via IDO pathway modulation or through CCK-A receptor engagement. The structural context of the tripeptide scaffold directs pharmacology away from IDO inhibition and toward CCK-A receptor interaction, enabling researchers to use this compound as a specificity control in experiments where free D-1MT is employed as an IDO inhibitor.

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